molecular formula C17H19N3O3S B5540533 N-benzyl-N,1,3-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

N-benzyl-N,1,3-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No. B5540533
M. Wt: 345.4 g/mol
InChI Key: SYWXWCITJAGWAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-benzyl-N,1,3-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide often involves the condensation of sulfonamide groups with benzimidazole derivatives. For instance, heterocyclic compounds like 5-substituted-2-(1-H-benzimidazole) sulfonamides have been synthesized through the condensation of 5-substituted-2-(1-H-benzimidazole)-sulfonyl chloride and 2-aminoheterocycles, indicating a method that might be applicable to the synthesis of the compound (Rane et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives, including those with sulfonamide groups, reveals a variety of binding and geometric configurations. X-ray diffraction analysis shows that in metal complexes, benzimidazole behaves as a bidentate chelating ligand through the sulfonamidate nitrogen and the endocyclic nitrogen of benzimidazole (Ashraf et al., 2016). This suggests a complex geometry around the metal centers, which may parallel the structural intricacies of N-benzyl-N,1,3-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide.

Chemical Reactions and Properties

Benzimidazole sulfonamides engage in various chemical reactions, demonstrating a range of properties from antimicrobial activity to complexation with metals. For example, benzimidazole sulfonamides have shown potent antimicrobial activities and the ability to form metal complexes, which might offer insights into the reactivity of N-benzyl-N,1,3-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide under similar conditions (Ashraf et al., 2016).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility and thermal stability, are significantly influenced by the presence of sulfonamide groups. Sulfonated polyimides bearing benzimidazole groups, for instance, exhibit enhanced hydrophilicity and good mechanical strength, which could be relevant when considering the solubility and material application of N-benzyl-N,1,3-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide (Alvarez-Gallego et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds and stability under various conditions, are crucial for understanding the applications of benzimidazole sulfonamides. For example, the introduction of sulfonamide groups to benzimidazole derivatives has been shown to enhance their antimicrobial efficacy, suggesting that the sulfonamide group in N-benzyl-N,1,3-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide could confer similar properties (Zhang et al., 2017).

Scientific Research Applications

Antimicrobial Activities

Compounds incorporating benzimidazole and sulfonamide moieties exhibit significant antimicrobial activities. For instance, metal complexes derived from benzimidazole sulfonamides have been synthesized and shown potent antimicrobial properties against various bacterial and fungal strains. These complexes, particularly with Co(II) and Zn(II), demonstrated substantial antibacterial activity, although antifungal activity was not observed in this series of compounds (Ashraf et al., 2016). Another study on benzimidazole-incorporated sulfonamide analogues found that certain compounds exhibited potent activities against Gram-positive bacteria and fungi, suggesting their potential as antimicrobial agents (Zhang et al., 2017).

Enzyme Inhibition

Benzimidazole sulfonamides have also been explored for their enzyme inhibitory properties. Compounds have been designed to simultaneously inhibit dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes, showcasing their potential as dual inhibitors with antimicrobial activity (Azzam et al., 2020). Furthermore, derivatives have been investigated for their carbonic anhydrase inhibitory activities, revealing some compounds with significant inhibitory effects on tumor and non-tumor cell lines, indicating their potential application in cancer research (Kucukoglu et al., 2016).

Potential Drug Development

The research into benzimidazole sulfonamides extends to potential drug development, with studies highlighting their utility in synthesizing compounds with potent antitumor and antibacterial activities. For example, thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives, featuring benzene sulfonamide, have been synthesized and evaluated for their in vitro activity against various human tumor cell lines and bacterial strains, demonstrating significant potential as antitumor and antibacterial agents (Hafez et al., 2017).

Future Directions

The development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs .

properties

IUPAC Name

N-benzyl-N,1,3-trimethyl-2-oxobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-18(12-13-7-5-4-6-8-13)24(22,23)14-9-10-15-16(11-14)20(3)17(21)19(15)2/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWXWCITJAGWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N,1,3-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

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